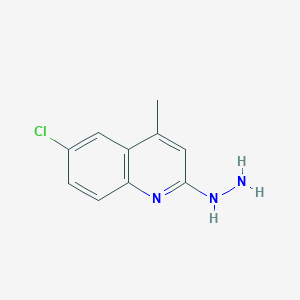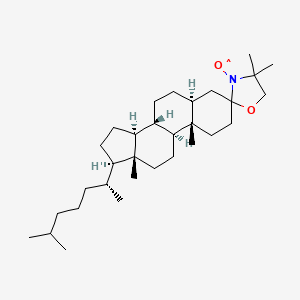
1,4-Dibromooctafluorobutane
Vue d'ensemble
Description
1,4-Dibromooctafluorobutane is a chemical compound with the molecular formula C4Br2F8. It is a clear, colorless to almost colorless liquid with a boiling point of approximately 104°C and a density of 2.12 g/cm³ . This compound is part of the perfluorinated brominated hydrocarbons family and is known for its high stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromooctafluorobutane can be synthesized through the bromination of octafluorobutene. The reaction typically involves the addition of bromine to octafluorobutene in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions . The reaction proceeds as follows:
C4F8+Br2→C4Br2F8
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature control systems to ensure the reaction proceeds efficiently and safely. The product is then purified through distillation to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromooctafluorobutane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be categorized as nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine atoms with iodine atoms.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce this compound to octafluorobutane.
Major Products Formed
Substitution with Iodine: The reaction with sodium iodide yields 1,4-Diiodooctafluorobutane.
Reduction: The reduction with lithium aluminum hydride produces octafluorobutane.
Applications De Recherche Scientifique
1,4-Dibromooctafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its stability and inertness make it useful in biological studies where non-reactive environments are required.
Medicine: It is explored for potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of specialty polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-Dibromooctafluorobutane is primarily based on its ability to undergo substitution reactions. The bromine atoms in the compound are susceptible to nucleophilic attack, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile used in the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diiodooctafluorobutane: Similar in structure but with iodine atoms instead of bromine.
1,4-Dichlorooctafluorobutane: Contains chlorine atoms instead of bromine.
1,4-Difluorooctafluorobutane: Contains fluorine atoms instead of bromine.
Uniqueness
1,4-Dibromooctafluorobutane is unique due to its high stability and the presence of bromine atoms, which make it highly reactive in nucleophilic substitution reactions. This property distinguishes it from its analogs, which may have different reactivity profiles due to the presence of different halogen atoms .
Propriétés
IUPAC Name |
1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F8/c5-3(11,12)1(7,8)2(9,10)4(6,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUGYJWSVESJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Br)(F)F)(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371601 | |
| Record name | 1,4-Dibromooctafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-48-8 | |
| Record name | 1,4-Dibromooctafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromooctafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic applications of 1,4-dibromooctafluorobutane?
A1: this compound serves as a valuable precursor for generating difunctional organometallic reagents, particularly dizinc reagents []. These reagents can then be employed in various synthetic transformations, including reactions with electrophiles, to introduce fluoroalkyl chains into molecules. This is particularly useful in organic synthesis for building complex molecules with desired properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)






